molecular formula C16H23N3O B2727417 N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide CAS No. 2411266-58-3

N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2727417
CAS No.: 2411266-58-3
M. Wt: 273.38
InChI Key: IWNMDXOMKDNCPL-UHFFFAOYSA-N
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Description

N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the reaction of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol or water .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .

Scientific Research Applications

N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide is unique due to its specific structure and the presence of both piperazine and prop-2-enamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-3-16(20)17-12-14-4-6-15(7-5-14)13-19-10-8-18(2)9-11-19/h3-7H,1,8-13H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNMDXOMKDNCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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